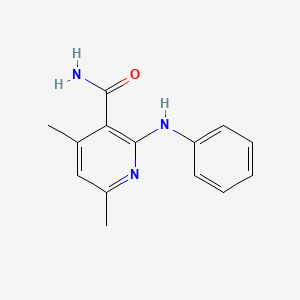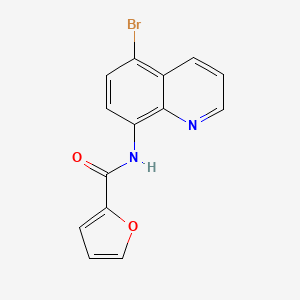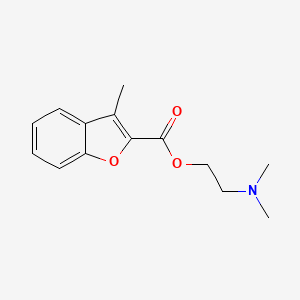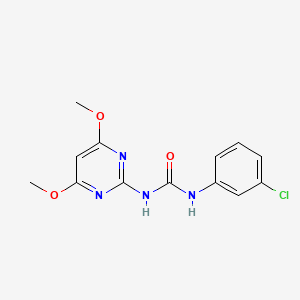![molecular formula C20H30N2O3 B5652784 2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-[(3R,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide*, is related to various research efforts aimed at understanding and developing compounds with potential therapeutic uses. Its structure suggests a complex synthesis process and multifaceted chemical and physical properties that warrant detailed analysis.
Synthesis Analysis
Research into similar compounds, such as those involving cyclopropyl, piperidine, and acetamide moieties, highlights complex synthetic routes that aim to optimize yield, purity, and pharmacological activity. For instance, studies have explored the synthesis of potent, selective agonists and antagonists targeting receptors by modifying the piperidine and acetamide components to enhance biological activity and metabolic stability (Mitsuya et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves strategic incorporation of cyclopropyl and methoxyphenyl groups to influence biological activity and receptor selectivity. Crystal structure analysis, including hydrogen bonding and C-H…π interactions, plays a crucial role in understanding the compound's stability and reactivity (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of cyclopropyl and acetamide groups. Research into related molecules has shown that modifications to the piperidine nucleus can significantly alter the compound's pharmacological profile, including its ability to bind to specific receptors and its overall efficacy and selectivity (Barlow et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for the compound's application in drug formulation. The crystal and molecular structure analysis provides insights into the compound's stability, solubility, and potential for formulation into efficacious dosage forms (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, is essential for predicting the compound's behavior in biological systems and its interactions with biological targets. Studies on similar compounds have explored these aspects to optimize the chemical structure for improved therapeutic outcomes (Ashimori et al., 1991).
properties
IUPAC Name |
2-[(3R,4R)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15-13-22(12-10-20(15,24)17-5-6-17)14-19(23)21-11-9-16-3-7-18(25-2)8-4-16/h3-4,7-8,15,17,24H,5-6,9-14H2,1-2H3,(H,21,23)/t15-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUMSOPQJFMFT-QRWLVFNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CC2)O)CC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CC2)O)CC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)



![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)



![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)
